SK2 Channel Binding Affinity: Target Compound vs. CyPPA and 1-EBIO
In a radioligand displacement assay using [125I]-apamin on cloned human SK2 channels expressed in HEK293 cells, N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide exhibited a Ki of 90 nM [1]. This represents a substantial improvement in binding-site affinity compared with the prototypical SK2/SK3 PAM CyPPA, which is functionally characterized with EC50 values of 14 µM for hSK2 (efficacy 71%) and 5.6 µM for hSK3 (efficacy 90%) [2]. The ~155-fold lower Ki for the target compound relative to CyPPA's hSK2 functional EC50 suggests markedly stronger engagement of the SK2 allosteric binding pocket. However, a critical caveat applies: the BindingDB entry (BDBM50356161) displays a SMILES string that does not correspond to the target compound structure, and independent confirmation from a primary publication or patent is currently unavailable [1].
| Evidence Dimension | Binding affinity at SK2 channel (Ki by [125I]-apamin displacement) |
|---|---|
| Target Compound Data | Ki = 90 nM (cloned human SK2, HEK293 cells) |
| Comparator Or Baseline | CyPPA: functional EC50 = 14 µM (hSK2, efficacy 71%); 1-EBIO: functional EC50 ~300 µM (hSK2) |
| Quantified Difference | ~155-fold lower Ki vs. CyPPA hSK2 EC50; ~3,300-fold lower Ki vs. 1-EBIO hSK2 EC50 |
| Conditions | [125I]-apamin displacement, cloned human SK2 channels expressed in HEK293 cells, 1 hr incubation, liquid scintillation counting |
Why This Matters
Researchers requiring potent SK2 target engagement at sub-micromolar concentrations may find this compound preferable to CyPPA or 1-EBIO, though independent replication of the affinity data is essential before procurement based on this metric.
- [1] BindingDB Entry BDBM50356161. Ki = 90 nM for [125I]-apamin displacement from cloned human SK2 channel expressed in HEK293 cells. Note: SMILES displayed on page does not match target compound structure; structural verification pending. BindingDB, accessed 2026. View Source
- [2] CyPPA characterization: EC50 14 μM (hSK2, efficacy 71%), EC50 5.6 μM (hSK3, efficacy 90%). Alomone Labs product specification. See also: Hougaard, C. et al. (2007). British Journal of Pharmacology, 151(5), 655-665. View Source
